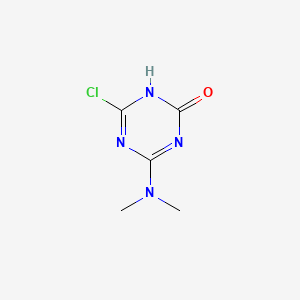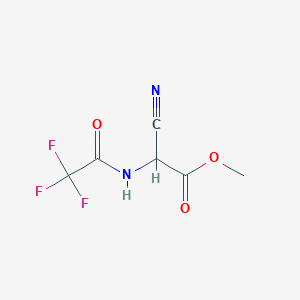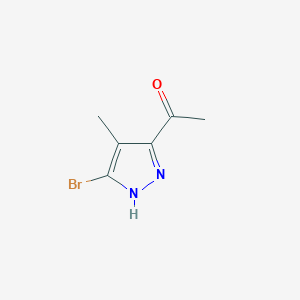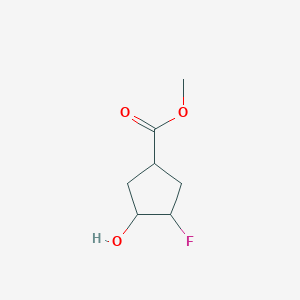
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a derivative of cyclopentane, featuring a fluorine atom, a hydroxyl group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the fluorination of a cyclopentane derivative followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the cyclopentane ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 3-fluoro-4-oxocyclopentanecarboxylate or 3-fluoro-4-carboxycyclopentanecarboxylate.
Reduction: Formation of 3-fluoro-4-hydroxycyclopentanol.
Substitution: Formation of 3-amino-4-hydroxycyclopentanecarboxylate or 3-thio-4-hydroxycyclopentanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate depends on its specific application. In biochemical studies, the fluorine atom can interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.
Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-fluoro-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to the combination of a fluorine atom and a hydroxyl group on a cyclopentane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H11FO3 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
methyl 3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3 |
InChI-Schlüssel |
RCABWLOYEULSPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C(C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)

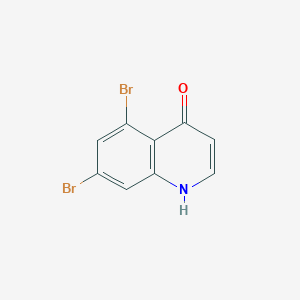

![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
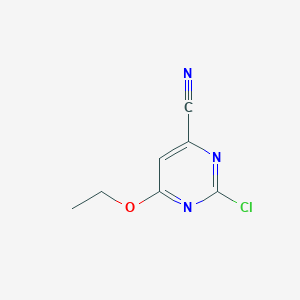
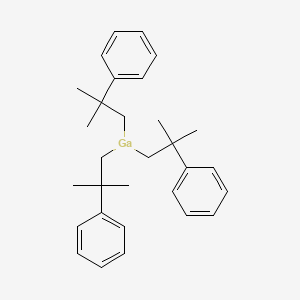
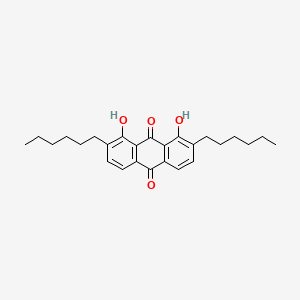
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
